molecular formula C14H13NO2 B1609138 2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester CAS No. 24139-56-8

2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester

Cat. No.: B1609138
CAS No.: 24139-56-8
M. Wt: 227.26 g/mol
InChI Key: LXDIOTPAZODMST-DEKJKZHBSA-N
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Description

2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound is characterized by its unique structure, which includes a cyano group and a phenyl group attached to a pentadienoic acid ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester typically involves the esterification reaction of cyanide styrene and ethyl 2,4-pentadienoate under acidic conditions . This reaction requires careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reactants and conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted esters and other derivatives.

Scientific Research Applications

2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester is unique due to its specific combination of a cyano group and a phenyl group attached to a pentadienoic acid ester backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13(11-15)10-6-9-12-7-4-3-5-8-12/h3-10H,2H2,1H3/b9-6+,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDIOTPAZODMST-DEKJKZHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238358
Record name Ethyl (2E,4E)-2-cyano-5-phenyl-2,4-pentadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41109-95-9, 24139-56-8
Record name Ethyl (2E,4E)-2-cyano-5-phenyl-2,4-pentadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41109-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pentadienoic acid, 2-cyano-5-phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024139568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E,4E)-2-cyano-5-phenyl-2,4-pentadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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